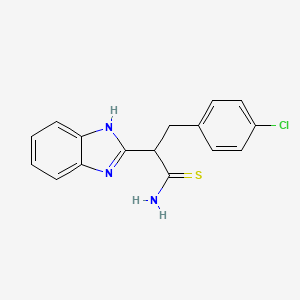![molecular formula C13H14N2O5S B1392543 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1242885-48-8](/img/structure/B1392543.png)
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
概要
説明
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an isopropylamino group, a sulfonyl group, and a carboxylic acid group attached to a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropylamino and sulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Preparation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Isopropylamino Group: The isopropylamino group can be introduced through nucleophilic substitution reactions, where an appropriate isopropylamine derivative reacts with the quinoline intermediate.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base, such as pyridine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
化学反応の分析
Types of Reactions
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
科学的研究の応用
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Quinolone Derivatives: Compounds such as ciprofloxacin and levofloxacin share a similar quinoline core but differ in their substituents and biological activities.
Sulfonamide Derivatives: Sulfonamide-based drugs like sulfamethoxazole have similar sulfonyl groups but different core structures.
Uniqueness
6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-oxo-6-(propan-2-ylsulfamoyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-7(2)15-21(19,20)8-3-4-11-9(5-8)12(16)10(6-14-11)13(17)18/h3-7,15H,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEXHTKBGOXIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)
![[6-Oxo-3-(pyrrolidin-1-ylcarbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetic acid](/img/structure/B1392463.png)

![2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1392466.png)
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![[(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392468.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)


![2-[(3S,4R,5S,6S,7E,9E,11E)-4,6-Dimethoxy-3,5,11-trimethyltrideca-7,9,11-trien-1-yl]-8-hydroxy-5,7-dimethoxy-3-methyl-4H-1-benzopyran-4-one](/img/structure/B1392474.png)


![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
